molecular formula C8H9BrO2 B1268467 5-Bromo-2-methoxybenzyl alcohol CAS No. 80866-82-6

5-Bromo-2-methoxybenzyl alcohol

Cat. No. B1268467
CAS RN: 80866-82-6
M. Wt: 217.06 g/mol
InChI Key: HAOOGRLZVQWDBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 5-bromo-2-methoxybenzyl alcohol often involves bromination reactions of methoxybenzyl alcohols or derivatives. For example, the bromination of 2,6-dimethyl-4-methoxybenzyl alcohols with bromine water at different temperatures has been explored to afford products with bromination on the aromatic nuclei (Nakatani et al., 1984). This study provides insights into the reactivity and selectivity of the bromination process, relevant to the synthesis of 5-bromo-2-methoxybenzyl alcohol.

Molecular Structure Analysis

The molecular structure of related compounds, like N′-(5-bromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide, has been characterized through X-ray single crystal structural determination, revealing insights into the molecular conformation and intermolecular interactions (Xue et al., 2011). Such analyses are crucial for understanding the structural basis of the chemical behavior of 5-bromo-2-methoxybenzyl alcohol and its derivatives.

Chemical Reactions and Properties

Studies on the reactivity of methoxybenzyl alcohols have shown that these compounds can undergo various chemical transformations. For instance, the specific removal of o-methoxybenzyl protection by DDQ oxidation highlights the susceptibility of methoxybenzyl ethers to oxidative conditions, which is relevant for the chemical manipulation of 5-bromo-2-methoxybenzyl alcohol (Oikawa et al., 1982).

Physical Properties Analysis

The physical properties of a compound, including melting point, solubility, and crystal structure, are fundamental for its characterization and application. While specific data on 5-bromo-2-methoxybenzyl alcohol is scarce, studies on structurally related compounds provide a basis for predicting its behavior. The crystallization and solvation characteristics of similar molecules can shed light on the solid-state properties of 5-bromo-2-methoxybenzyl alcohol (Sharutin & Sharutina, 2016).

Scientific Research Applications

1. Isolation from Natural Sources and Cytotoxicity Studies

5-Bromo-2-methoxybenzyl alcohol and related bromophenol derivatives have been isolated from natural sources, such as brown algae. These compounds, including dibenzyl bromophenols and propyl bromophenol derivatives, exhibit selective cytotoxicity against various human cancer cell lines, making them subjects of interest in cancer research (Xu et al., 2004).

2. Halogenation Reactions and Bromophenol Derivatives

Studies on halogenation reactions involving methoxybenzyl alcohols, such as 5-Bromo-2-methoxybenzyl alcohol, have been conducted. These reactions are influenced by the electronegativity of benzyl substituents and result in various bromination products, highlighting the compound's versatility in synthetic chemistry (Nakatani et al., 1984).

3. Metabolism Studies in Pharmacology

5-Bromo-2-methoxybenzyl alcohol derivatives have been studied for their in vivo metabolism in pharmacological research. For instance, metabolism of related compounds in rats has been explored, revealing various metabolic pathways and byproducts, which is vital for understanding drug metabolism and development (Kanamori et al., 2002).

4. Enzymatic Activity and Substrate Specificity

Research on enzymes such as aryl-alcohol oxidase has investigated the substrate specificity and properties of these enzymes, including their activity on compounds like methoxybenzyl alcohols. Such studies contribute to our understanding of enzyme mechanisms and potential biotechnological applications (Guillén et al., 1992).

5. Antibacterial Properties from Marine Algae

Bromophenol derivatives, including those related to 5-Bromo-2-methoxybenzyl alcohol, have been identified in marine algae, demonstrating antibacterial properties. This highlights their potential as natural sources for developing new antibacterial agents (Xu et al., 2003).

6. Photocatalytic Oxidation Research

Studies on photocatalytic oxidation have explored the use of benzyl alcohol derivatives, such as 4-methoxybenzyl alcohol, under visible light irradiation. This research is significant for developing new photocatalytic processes and understanding the reaction mechanisms involved (Higashimoto et al., 2009).

Future Directions

The future directions of 5-Bromo-2-methoxybenzyl alcohol are not specified in the searched resources. Its current applications appear to be in the field of organic synthesis .

properties

IUPAC Name

(5-bromo-2-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOOGRLZVQWDBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901001595
Record name (5-Bromo-2-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901001595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methoxybenzyl alcohol

CAS RN

80866-82-6
Record name 5-Bromo-2-methoxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80866-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-methoxybenzyl alcohol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5-Bromo-2-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901001595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-methoxybenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.329
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a suspension of 5-bromo-2-methoxy-benzaldehyde (7.00 g, 32.2 mmol) in MeOH (40 mL), cooled to 0 to 5° C., is added NaBH4 (1.40 g, 35.4 mmol). After stirring for 1 h, the mixture is poured into ice-water, followed by extraction with AcOEt. The combined organics are washed with brine, dried (Na2SO4) and concentrated to give the title product as off-white solid. TLC, Rf (hexane/AcOEt 3:1)=0.19. 1H-NMR (CDCl3): δ 2.24 (m, 2H), 3.88 (s, 3H), 4.68 (d, 2H), 6.79 (dd, 1H), 7.41 (dd, 1H), 7.45 (d, 1H) ppm.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
1.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JN Ashley, JO Harris - Journal of the Chemical Society (Resumed), 1946 - pubs.rsc.org
… 5-Bromo-2-methoxyphenylacetic acid was first described by Knorr and Horlein (Bey., 1909, 42, 3500) who prepared it from 5-bromo-2-methoxybenzyl alcohol by way of the chloride and …
Number of citations: 19 pubs.rsc.org
R Gerber, O Blacque, CM Frech - ChemCatChem, 2009 - Wiley Online Library
A new phosphine‐based pincer complex with an adamantyl core, [{C 10 H 13 ‐1,3‐(CH 2 PCy 2 ) 2 }Pd(Cl)] (1), has proved to be an excellent Suzuki catalyst. Catalyst 1 enables the …
MIT Nunn - 2002 - eprints.soton.ac.uk
The work described in this thesis concerns the intramolecular addition of an aryl radical to an arene tethered by differing linkages. Exposure of 2-iodoaryl benzyl ethers to tributyltin …
Number of citations: 6 eprints.soton.ac.uk
M Langlois, B Bremont, S Shen, A Poncet… - Journal of medicinal …, 1995 - ACS Publications
… It was prepared from 5-bromo-o-anisaldehyde which was reduced by LiAlH4 in 5-bromo-2-methoxybenzyl alcohol which gave 5-bromo-2-methoxybenzyl chloride according to the …
Number of citations: 63 pubs.acs.org
A TCHITCHIBABINE, C HOFFMANN… - Nature, 1937 - nature.com
… RAYMOND QUELET and MARCEL PATY: New methods of preparation of 5-bromo-2-methoxybenzyl alcohol and of 5-bromo-2-methoxybenzaldehyde. ANDRE MEYER and HENRI …
Number of citations: 0 www.nature.com

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